molecular formula C17H14O5 B600453 2'-Methoxyformonetin CAS No. 1891-01-6

2'-Methoxyformonetin

Cat. No. B600453
CAS RN: 1891-01-6
M. Wt: 298.29
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2’-Methoxyformonetin is represented by the InChI string: InChI=1S/C17H14O5/c1-20-11-4-6-12 (15 (8-11)21-2)14-9-22-16-7-10 (18)3-5-13 (16)17 (14)19/h3-9,18H,1-2H3 .

Scientific Research Applications

  • Antitumor Properties in Breast Cancer : 2-Methoxyestradiol, a metabolite of 17β-estradiol, exhibits antiangiogenic and antitumor properties. It's particularly notable for inhibiting tissue factor expression in progesterone-treated breast cancer cells, suggesting potential in cancer therapeutics (Quezada et al., 2010).

  • Metformin's Impact on Metabolic Disorders : Metformin, a drug often compared with 2'-Methoxyformonetin for its effects, demonstrates varied actions in treating metabolic disorders, including type 2 diabetes. Studies highlight its role in activating AMP-activated protein kinase (AMPK) leading to various beneficial metabolic effects (Rena et al., 2013).

  • Antioxidant Properties : Metformin has been observed to possess properties that can limit the formation of free radicals, thus improving the antioxidant status in patients. This is particularly significant in the context of diabetes treatment and complications (Bonnefont-Rousselot et al., 2003).

  • Potential in Parkinson's Disease Treatment : Metformin has shown promising results in a study focusing on haloperidol-induced catalepsy in mice, which is a model of Parkinson's disease. The study suggests that metformin may have a role in managing Parkinson's disease due to its protective effects against oxidative/nitrosative stress (Adedeji et al., 2014).

  • Impact on Endometrial Cancer : Metformin has been studied for its effects on endometrial cancer, particularly in the context of its insulin-sensitizing action. The research suggests potential applications in this area due to its ability to alter progesterone receptor expression, which is crucial in endometrial cancer (Saguyod et al., 2020).

  • Role in Polycystic Ovary Syndrome (PCOS) : Metformin's role extends to the treatment of PCOS, where it improves symptoms by modulating insulin resistance and affecting other pathways related to the syndrome (Palomba et al., 2009).

  • Influence on Cardiovascular Health : Studies indicate that metformin can improve vascular endothelial functions, which has implications for cardiovascular health, especially in patients with metabolic syndrome or type 2 diabetes (Aguiar et al., 2006).

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-11-4-6-12(15(8-11)21-2)14-9-22-16-7-10(18)3-5-13(16)17(14)19/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRCYGATNWFTBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

BF3—OEt2 complex (14 ml, 112 mmol) was gradually added to a solution of 1-(2,4-dihydroxy-phenyl)-2-(2,4-dimethoxy-phenyl)-ethanone (8.1 gm, 28 mmol) in DMF at 0° C. The resulting solution was stirred for 30 min. Mesityl chloride (6.5 ml, 84 mmol) was then gradually added to it at 50° C. The solution was then heated up to 110° C. for 5 hours. The mixture was then concentrated. The residue was treated with ice and the solid obtained was purified with silica gel column chromatography using hexane-chloroform as the eluent to give 3-(2,4-dimethoxy-phenyl)-7-hydroxy-chromen-4-one (5.9 gm, 70%) as white solid.
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two

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